molecular formula C4H4N6 B2555342 5-(1H-pyrazol-1-yl)-2H-tetrazole CAS No. 1013759-52-8

5-(1H-pyrazol-1-yl)-2H-tetrazole

Cat. No. B2555342
CAS RN: 1013759-52-8
M. Wt: 136.118
InChI Key: OVXDRLKZVDANMJ-UHFFFAOYSA-N
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Description

5-(1H-pyrazol-1-yl)-2H-tetrazole, also known as PPT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has a unique structure and properties that make it suitable for use in different research areas, including medicinal chemistry, material science, and agriculture.

Scientific Research Applications

Synthesis and Characterization

  • A variety of 5-(1-aryl-1H-pyrazole-4-yl)-1H-tetrazoles were synthesized through a cycloaddition reaction, showcasing the versatility of 5-(1H-pyrazol-1-yl)-2H-tetrazole in creating new compounds. These compounds were characterized using IR, 1H- and 13C-NMR spectroscopy, and elemental analyses (Santos et al., 2012).

Performance and Thermal Stability

  • The study of 5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole and its derivatives demonstrated the combination of performance with thermal stability. This included characterization through X-ray diffraction, spectroscopy, and analysis of detonation parameters, emphasizing the compound's potential in energetic materials (Benz et al., 2020).

Molecular Docking and Biological Evaluation

  • Multi-heterocyclic anti-bacterial drugs incorporating this compound were developed, highlighting the compound's relevance in the pharmaceutical industry. These compounds underwent molecular docking and biological activity evaluations (Dhevaraj et al., 2019).

Photophysical and Computational Study

  • Novel organic dyes integrating this compound showed significant promise in photonic and electronic devices. The study involved crystallography, thermal analysis, and computational methods to evaluate their properties (Kumbar et al., 2018).

Microwave-Assisted Synthesis

  • Microwave-assisted synthesis of tetrazolyl pyrazole amides demonstrated the compound's role in producing bactericidal, pesticidal, herbicidal, and antimicrobial activities. This method provided a faster and efficient alternative to conventional synthesis techniques (Hu et al., 2011).

Coordination Architectures in Chemistry

  • The compound played a crucial role in the formation of lanthanum complexes with bifunctional tetrazolatecarboxylate ligands. These complexes were explored for potential optical applications due to their luminescent properties (Shen et al., 2016).

Antioxidant and Antidiabetic Activity

  • The compound was involved in the synthesis of derivatives exhibiting significant antioxidant and antidiabetic activity. This highlights its potential utility in medical research and drug development (Kaushik et al., 2016).

Antihyperglycemic Activity

  • Some derivatives of this compound demonstrated notable antihyperglycemic activity, further indicating its potential in developing treatments for diabetes (Sharon et al., 2005).

Catalyst-Free Synthesis in Organic Chemistry

  • The compound facilitated catalyst-free synthesis of N-rich heterocycles, showcasing its role in creating environmentally friendly and efficient chemical reactions (Noroozi Tisseh et al., 2012).

Inorganic Chemistry Applications

  • It played a pivotal role in the synthesis and physical chemical characterization of heteroleptic mononuclear cyclometalated iridium(III) complexes. This study emphasized its importance in color tuning and potential use in organic light-emitting devices (Stagni et al., 2008).

Antiproliferative Agents in Cancer Research

  • The compound was used in the synthesis of novel pyrazole derivatives with potential as antiproliferative agents in treating cancer (Ananda et al., 2017).

properties

IUPAC Name

5-pyrazol-1-yl-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6/c1-2-5-10(3-1)4-6-8-9-7-4/h1-3H,(H,6,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXDRLKZVDANMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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